molecular formula C10H15NO4S2 B13861814 4-Diethylsulfamoyl-5-methyl-thiophene-2-carboxylic acid

4-Diethylsulfamoyl-5-methyl-thiophene-2-carboxylic acid

Cat. No.: B13861814
M. Wt: 277.4 g/mol
InChI Key: AHZIOUZXNTZKFQ-UHFFFAOYSA-N
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Description

4-(diethylsulfamoyl)-5-methylthiophene-2-carboxylic acid is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a diethylsulfamoyl group and a carboxylic acid group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)-5-methylthiophene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the sulfonation of 5-methylthiophene-2-carboxylic acid with diethylsulfamoyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(diethylsulfamoyl)-5-methylthiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated thiophenes or other substituted derivatives.

Scientific Research Applications

4-(diethylsulfamoyl)-5-methylthiophene-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-5-methylthiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the diethylsulfamoyl group can enhance its binding affinity and specificity towards certain targets, while the carboxylic acid group can facilitate interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    5-Methylthiophene-2-carboxylic acid: Lacks the diethylsulfamoyl group, resulting in different chemical and biological properties.

    4-(Methylsulfamoyl)-5-methylthiophene-2-carboxylic acid: Contains a methylsulfamoyl group instead of a diethylsulfamoyl group, leading to variations in reactivity and applications.

Uniqueness

4-(diethylsulfamoyl)-5-methylthiophene-2-carboxylic acid is unique due to the presence of both the diethylsulfamoyl and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C10H15NO4S2

Molecular Weight

277.4 g/mol

IUPAC Name

4-(diethylsulfamoyl)-5-methylthiophene-2-carboxylic acid

InChI

InChI=1S/C10H15NO4S2/c1-4-11(5-2)17(14,15)9-6-8(10(12)13)16-7(9)3/h6H,4-5H2,1-3H3,(H,12,13)

InChI Key

AHZIOUZXNTZKFQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(SC(=C1)C(=O)O)C

Origin of Product

United States

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